4-Methyl-2-oxo-2h-chromen-7-yl valerate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-3-4-5-14(16)18-11-6-7-12-10(2)8-15(17)19-13(12)9-11/h6-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKLBBMONJISPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282998 | |
| Record name | 4-methyl-2-oxo-2h-chromen-7-yl valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6335-35-9 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl pentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6335-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 29067 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006335359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC29067 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-2-oxo-2h-chromen-7-yl valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Methyl 2 Oxo 2h Chromen 7 Yl Valerate and Analogues
Synthesis of Key Precursor Molecules, e.g., 7-Hydroxy-4-methyl-2H-chromen-2-one
The cornerstone for the synthesis of 4-methyl-2-oxo-2H-chromen-7-yl valerate (B167501) and its analogues is the precursor molecule, 7-hydroxy-4-methyl-2H-chromen-2-one, also known as 4-methylumbelliferone. The most prevalent and historically significant method for its preparation is the Pechmann condensation.
The Pechmann condensation involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. For the synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one, resorcinol (a 1,3-dihydroxybenzene) is reacted with ethyl acetoacetate. The choice of acid catalyst can significantly influence the reaction conditions and yield.
Commonly Used Catalysts and Reaction Conditions:
| Catalyst | Reactants | Conditions | Yield | Reference |
| Concentrated Sulfuric Acid | Resorcinol, Ethyl Acetoacetate | Dropwise addition at <10°C, then room temp. for 18h | 97% | nih.gov |
| Polyphosphoric Acid (PPA) | Resorcinol, Ethyl Acetoacetate | Shorter reaction time (20-25 minutes) compared to H₂SO₄ | - | wordpress.com |
| Dowex 50WX4 Resin | Resorcinol, Ethyl Acetoacetate | Heating at ≥80°C, solvent-free, 20-30 minutes | - | researchgate.net |
| Nano-crystalline Sulfated-zirconia | Resorcinol, Ethyl Acetoacetate | Solvent-free, 170°C for 3 hours | 94% | wordpress.com |
| Iodine | Resorcinol, Ethyl Acetoacetate | Acts as a Lewis acid catalyst | - |
The reaction mechanism is generally understood to initiate with the formation of a β-hydroxy ester intermediate, which subsequently undergoes cyclization and dehydration to form the coumarin (B35378) ring. nih.gov The use of polyphosphoric acid has been noted to significantly reduce the reaction time compared to concentrated sulfuric acid. wordpress.com Furthermore, solid acid catalysts like Dowex resin and nano-crystalline sulfated-zirconia offer advantages in terms of easier handling, recovery, and potential for more environmentally benign processes. wordpress.comresearchgate.net Solvent-free conditions, often coupled with microwave irradiation, have also been explored to enhance reaction rates and yields. wordpress.com
Esterification Strategies for the Formation of 4-Methyl-2-oxo-2H-chromen-7-yl Valerate
The synthesis of the title compound, this compound, is achieved through the esterification of the 7-hydroxy group of 4-methylumbelliferone. This transformation is a specific example of O-acylation. While a direct synthetic procedure for the valerate ester is not extensively detailed in the provided sources, the general principles of esterification of phenolic hydroxyl groups are well-established and applicable.
Standard esterification methods can be employed, which typically involve the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with valeric acid or a more reactive derivative such as valeryl chloride or valeric anhydride.
General Esterification Approaches:
Using Acyl Halides: The reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with valeryl chloride in the presence of a base, such as triethylamine or pyridine, in an inert solvent like dichloromethane at room temperature is a common and efficient method. This approach is exemplified by the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, where 7-hydroxycoumarin was reacted with 4-chlorobenzoyl chloride in the presence of triethylamine.
Using Acid Anhydrides: Reaction with valeric anhydride, often in the presence of a catalytic amount of a strong acid or a base, can also yield the desired ester. For instance, 8-acetyl-7-hydroxy-4-methylcoumarin has been acylated using acetic anhydride in pyridine. nih.gov
Fischer Esterification: Direct esterification with valeric acid using a strong acid catalyst like sulfuric acid and removal of water can also be a viable, though potentially less efficient, route.
These methods provide a versatile toolkit for the synthesis of this compound, allowing for the adaptation of reaction conditions to optimize yield and purity.
Preparation of Other C-7 Substituted 4-Methylcoumarin (B1582148) Derivatives through O-Acylation, O-Alkylation, and O-Sulfonylation
The hydroxyl group at the C-7 position of 4-methylumbelliferone serves as a versatile handle for the introduction of a wide range of functional groups through O-acylation, O-alkylation, and O-sulfonylation reactions. These transformations lead to a diverse library of 4-methylcoumarin derivatives with modified properties.
O-Acylation: As discussed in the context of the valerate ester, O-acylation with various acylating agents leads to a series of C-7 esters. For example, 4-methyl-2-oxo-2H-chromen-6-yl benzoate and 4,5-dimethyl-2-oxo-2H-chromen-7-yl benzoate have been synthesized through benzoylation of the corresponding hydroxycoumarins. pmf.unsa.ba
O-Alkylation: The introduction of alkyl groups at the 7-position is typically achieved by reacting 7-hydroxy-4-methyl-2H-chromen-2-one with an alkyl halide in the presence of a base such as potassium carbonate in a suitable solvent like acetone or DMF. This Williamson ether synthesis is a robust method for preparing a variety of 7-alkoxy-4-methylcoumarins.
O-Sulfonylation: The 7-hydroxy group can be converted to a sulfonate ester, which is an excellent leaving group for subsequent nucleophilic substitution reactions. A straightforward and efficient synthesis of 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate (B1194179) has been reported via the O-sulfonylation of 7-hydroxy-4-methyl-2H-chromen-2-one with benzenesulfonyl chloride, mediated by triethylamine in dichloromethane at ambient temperature. mdpi.com This method was also applied to synthesize the 8-iodo analogue. mdpi.com Similarly, 4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has been prepared. nih.gov
Novel Synthetic Approaches and Catalytic Methods for Chromenone Core Modification
Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis and modification of the chromenone (coumarin) core. These novel approaches often involve the use of advanced catalytic systems.
The use of nano-crystalline sulfated-zirconia as a solid acid catalyst in the Pechmann condensation represents a significant advancement, offering high yields and selectivity under solvent-free conditions. wordpress.com This heterogeneous catalyst can be easily recovered and reused, aligning with the principles of green chemistry.
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of coumarin derivatives. When applied to the Pechmann reaction, it can dramatically reduce reaction times and improve yields, as demonstrated in the synthesis of 7-hydroxy-4-methylcoumarin. wordpress.com
Beyond the Pechmann condensation, various other catalytic methodologies have been developed for the synthesis of the broader class of 2H-chromenes, which are structurally related to coumarins. These include:
Transition Metal Catalysis: Catalysis with transition metals provides diverse pathways for the construction of the chromene ring.
Metal-Free Brønsted & Lewis Acid/Base Catalysis: This includes the use of organocatalysts for the synthesis of chromenes.
Enantioselective Organocatalysis: This approach allows for the synthesis of chiral chromene derivatives.
These catalytic systems offer a range of strategies for accessing diverse and complex chromenone structures, moving beyond the traditional synthetic routes. researchgate.netmsu.edu
Exploration of Hybrid Molecules Incorporating the 4-Methyl-2-oxo-2H-chromen-7-yl Moiety
To explore new chemical space and potentially enhance biological activity, the 4-methyl-2-oxo-2H-chromen-7-yl moiety has been incorporated into a variety of hybrid molecules. This molecular hybridization strategy involves covalently linking the coumarin scaffold to other pharmacologically relevant heterocyclic systems.
Examples of Hybrid Molecules:
| Heterocyclic Moiety | Synthetic Approach | Reference |
| 4,5-Dihydropyrazole | Synthesis from chalcone precursors derived from 4-methylcoumarin. | nih.gov |
| Flavanone and Isoxazoline | Synthesized from 8-acetyl-7-hydroxy-4-methylcoumarin through a series of reactions including a Base Catalyzed Baker-Venkatraman Transformation. | |
| Pyrimidine | Synthesized from 6- and 8-acetyl-7-hydroxy-4-methylcoumarin via condensation with guanidine hydrochloride. | arkat-usa.org |
| Phenylacetamide | Reaction of 7-amino-4-methyl-2H-chromen-2-one with (±)-2-chloro-2-phenylacetyl chloride. | mdpi.com |
| Piperazine | Synthesized from 7-amino-4-methylcoumarin derivatives. | researchgate.net |
The synthesis of these hybrid molecules typically involves multi-step reaction sequences, starting from a functionalized 4-methylcoumarin derivative. For instance, the introduction of an acetyl group at the C-6 or C-8 position of the coumarin ring provides a key synthetic handle for the construction of chalcones, which can then be cyclized to form pyrazole or flavanone hybrids. nih.govarkat-usa.org Similarly, the amino group at the C-7 position can be readily transformed into amides or used as a nucleophile in the synthesis of other heterocyclic systems. mdpi.comresearchgate.net The exploration of these hybrid structures continues to be an active area of research, driven by the potential for discovering novel compounds with unique properties.
Molecular Structure Elucidation and Advanced Computational Analyses
Spectroscopic Characterization Techniques for Structural Confirmation of 4-Methyl-2-oxo-2H-chromen-7-yl Derivatives (e.g., NMR, FTIR, Mass Spectrometry, UV-Vis)
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the molecular structure of these coumarin (B35378) derivatives. researchgate.netresearchgate.net In the ¹H NMR spectrum of a related compound, 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate (B1194179), characteristic signals for the methyl group, the vinylic proton of the pyrone ring, and the aromatic protons of the coumarin and benzene (B151609) sulfonate moieties are observed. mdpi.com For 4-Methyl-2-oxo-2H-chromen-7-yl valerate (B167501), one would expect to see distinct signals corresponding to the protons of the valerate chain in addition to the coumarin scaffold. Similarly, ¹³C NMR provides detailed information on the carbon framework. researchgate.netresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in the molecule. The IR spectra of 4-methyl-2-oxo-2H-chromen-7-yl derivatives show characteristic absorption bands. mdpi.comresearchgate.net A strong band corresponding to the C=O stretching vibration of the lactone ring is typically observed around 1728-1734 cm⁻¹. mdpi.commdpi.com Other significant bands include those for C=C aromatic stretching and C-O-C stretching vibrations. mdpi.com The disappearance of a broad O-H stretching vibration (around 3100-3200 cm⁻¹) from the precursor, 7-hydroxy-4-methylcoumarin, and the appearance of a new ester carbonyl stretch would confirm the successful esterification to form 4-Methyl-2-oxo-2H-chromen-7-yl valerate. mdpi.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which helps in confirming the elemental composition. mdpi.commdpi.com The fragmentation pattern can offer clues about the structure, often showing the loss of the ester side chain. mdpi.com
UV-Vis Spectroscopy: UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. Coumarin derivatives are known to be fluorescent and exhibit characteristic absorption maxima. mdpi.comiajpr.com The precursor, 7-hydroxy-4-methylcoumarin, shows a maximum absorption wavelength (λmax) at around 321 nm. iajpr.com Upon esterification, changes in the UV-Vis spectrum are expected, with new bands appearing due to transitions within the newly introduced ester group. For instance, in 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate, a new band appears at 272 nm, attributed to π → π* transitions within the phenyl ring and the sulfonate ester group. mdpi.com
| Technique | Observed Signals/Bands | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ = 2.39 (s, 3H), 6.41 (s, 1H), 7.06 (dd, 1H), 7.12 (d, 1H), 7.69 (dd, 2H), 7.78 (d, 1H), 7.85 (tt, 1H), 7.92 (dd, 2H) ppm | CH₃, H-3, H-6, H-8, Hm, H-5, Hp, Ho |
| ¹³C{¹H} NMR (101 MHz, DMSO-d₆) | δ = 18.1 (CH₃), 110.3 (CH, C-8), 114.5 (CH, C-3), 118.1 (CH, C-6), 118.9 (Cq, C-4a), 127.1 (CH, C-5), 128.3 (2CH, Co), 130.0 (2CH, Cm), 133.9 (Cq, Ci), 135.4 (CH, Cp), 150.6 (Cq, C-7), 152.6 (Cq, C-4), 153.3 (Cq, C-8a), 159.2 (Cq, C-2) ppm | Methyl and aromatic carbons |
| FTIR (ATR) | 1734 cm⁻¹, 1365/1192 cm⁻¹ | C=O stretching, Asymmetric/Symmetric SO₂ stretching |
| UV-Vis (Methanol) | λmax = 272 nm | π → π* transitions |
| HRMS (ESI+) | calcd for C₁₆H₁₃O₅S⁺, 317.0478 [M + H]⁺; found, 317.0487 | Molecular ion |
X-ray Crystallographic Studies and Conformational Analysis of 4-Methyl-2-oxo-2H-chromen-7-yl Esters and Related Compounds
In these structures, the coumarin ring system is generally found to be nearly planar. nih.gov The ester side chain, however, can adopt various orientations relative to the coumarin core. The dihedral angle between the coumarin ring system and the plane of the ester's aryl group can vary significantly, for example, being 56.11 (6)° in 4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate. nih.gov In another related compound, 2-oxo-2H-chromen-4-yl 4-methylbenzoate, where two independent molecules exist in the asymmetric unit, these dihedral angles are 64.79 (10)° and 88.3 (1)°. nih.gov This conformational flexibility is an important aspect of their molecular structure.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₁₄O₅S |
| Molecular Weight | 330.34 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.5582 (19) |
| b (Å) | 8.024 (2) |
| c (Å) | 13.336 (4) |
| α (°) | 88.648 (8) |
| β (°) | 87.420 (7) |
| γ (°) | 74.341 (4) |
| Volume (ų) | 777.9 (3) |
| Z | 2 |
Quantum Chemical Calculations and Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the molecular geometry and electronic structure of coumarin derivatives. researchgate.net These methods can predict molecular properties such as optimized geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential, which are in good agreement with experimental findings. researchgate.net
DFT calculations can be used to correlate theoretical data with experimental results from NMR and FTIR spectroscopy, thereby supporting the structural characterization of newly synthesized compounds. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the chemical reactivity and stability of the molecule. Furthermore, the molecular electrostatic potential (MEP) map helps in identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions. researchgate.net
Computational Modeling of Intermolecular Interactions and Crystal Packing
Computational modeling plays a vital role in understanding the non-covalent interactions that govern the crystal packing of 4-methyl-2-oxo-2H-chromen-7-yl esters and related compounds. The crystal structures are often stabilized by a network of weak intermolecular interactions, such as C-H···O hydrogen bonds and, in some cases, π-π stacking interactions. nih.govnih.gov
In the crystal structure of 4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate, C-H···O hydrogen bonds are responsible for the formation of a three-dimensional framework. nih.gov Similarly, in 2-oxo-2H-chromen-4-yl 4-methylbenzoate, molecules form centrosymmetric dimers through C-H···O hydrogen bonds, which are further linked into more complex motifs. nih.gov This structure also exhibits π-π stacking interactions between parallel coumarin rings. nih.gov The analysis of these interactions is crucial for understanding the solid-state properties of these materials.
Structure Activity Relationship Sar Studies of 4 Methyl 2 Oxo 2h Chromen 7 Yl Derivatives
Elucidation of the Role of the C-7 Substituent on Biological Activity Profiles
The C-7 position of the 4-methylcoumarin (B1582148) scaffold is a frequent target for chemical modification to modulate the biological properties of the resulting derivatives. The nature of the substituent at this position can profoundly influence the compound's potency and selectivity for various biological targets.
Research into the anticancer potential of 4-methylcoumarin derivatives has demonstrated the significance of the C-7 substituent. Studies comparing 7-hydroxy-4-methylcoumarins (7-HMCs) with 7-acetoxy-4-methylcoumarins (7-AMCs) have been conducted to evaluate their cytotoxic effects. nih.gov Furthermore, the introduction of more complex side chains at the C-7 position has been shown to be a viable strategy for enhancing specific activities. For instance, coumarin (B35378) derivatives with a C-7 substitution of an N-benzylpiperidine or p-bromo-N-benzylpiperazine demonstrated superior multifunctional neuronal inhibitory activities when compared to their counterparts with a simpler 7-benzyl substitution. nih.gov
In the context of enzyme inhibition, C-7 substitution plays a critical role in determining selectivity. A study on monoamine oxidase (MAO) inhibitors identified C-7 substituted coumarins as highly potent and selective agents. nih.gov Specifically, compounds FR1 and SP1 were found to be potent inhibitors of human MAO-A, while FR4 and FR5 exhibited selectivity for MAO-B. nih.gov The nature of the substituent at C-7 can also be a requirement for specific molecular interactions; for example, an ester group at C-7 has been shown to be important for the formation of a protein-ligand-inhibitor complex in certain antiproliferative agents. acs.org This highlights that the C-7 position is not only a site for tuning potency but also for directing the molecule's interaction with specific biological targets.
| Compound/Series | C-7 Substituent | Biological Activity Profile | Key Finding (IC₅₀) |
|---|---|---|---|
| FR1 | C7-substituted coumarin | hMAO-A Inhibition | 1.5 nM nih.gov |
| SP1 | C7-substituted coumarin | hMAO-A Inhibition | 19 nM nih.gov |
| FR4 | C7-substituted coumarin | hMAO-B Inhibition | 18 nM nih.gov |
| FR5 | C7-substituted coumarin | hMAO-B Inhibition | 15 nM nih.gov |
| Series 1 | N-benzylpiperidine or p-bromo-N-benzylpiperazine | Neuronal Enzyme Inhibition | Showed better activity than Series 2 nih.gov |
| Series 2 | Benzyl only | Neuronal Enzyme Inhibition | Less active than Series 1 nih.gov |
Impact of Modifications to the Chromenone Scaffold on Pharmacological Efficacy
While the C-7 position is a critical determinant of activity, modifications to other parts of the chromenone scaffold are equally important for optimizing pharmacological efficacy. The core bicyclic structure of coumarin offers multiple positions (e.g., C-3, C-4, C-5, C-6, C-8) where substitutions can be made to fine-tune the molecule's properties. researchgate.netnih.gov
Studies have revealed a synergistic relationship between substituents at different positions. For example, in the development of anticancer agents, 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) bearing alkyl groups at the C-3 position were identified as a particularly effective subgroup. tandfonline.comnih.gov The most potent compound in one such study featured an n-decyl chain at the C-3 position, demonstrating that the interplay between C-3 alkylation and C-7/C-8 dihydroxylation is key to its high cytotoxicity against cancer cell lines. nih.gov Similarly, the antiproliferative activity of certain derivatives was found to be dependent on the presence of hydroxyl groups on both C-7 and C-5 or C-8 of the benzene (B151609) ring; derivatives with a single hydroxyl group at C-6 or C-7 were inactive. acs.org
Halogenation is another common modification. For instance, a derivative featuring bromine atoms at the C-6 position and on the C-4 methyl group (6-bromo-4-bromomethyl-7-hydroxycoumarin) displayed significant cytotoxic activities. nih.gov Beyond substitutions, fundamental changes to the scaffold, such as the saturation of the C2-C3 double bond to form a chromanone, can also lead to significant variations in biological activity. nih.govacs.org Such studies indicate that the entire scaffold contributes to the molecule's pharmacological profile and that strategic modifications across the ring system are necessary to develop highly effective and selective agents. nih.gov
| Compound | Key Scaffold Modification(s) | Target Cancer Cell Line | Cytotoxicity (IC₅₀) |
|---|---|---|---|
| Compound 11 | 7,8-dihydroxy; C-3 n-decyl chain | LS180 (colon) | 25.2 µM nih.gov |
| Compound 11 | 7,8-dihydroxy; C-3 n-decyl chain | MCF-7 (breast) | 25.1 µM nih.gov |
| Compound 27 | 6-bromo; 4-bromomethyl; 7-hydroxy | K562 (leukemia) | 32.7 µM nih.gov |
| Derivative 2c | 7,8-dihydroxy; 4-chloromethyl | HCT-116 (colorectal) | 10.08 µM acs.org |
| Derivative 2d | 5,7-dihydroxy; 4-chloromethyl | HCT-116 (colorectal) | 20.7 µM acs.org |
Quantitative Structure-Activity Relationship (QSAR) and Computational SAR Approaches
To rationalize the experimental findings from SAR studies and to guide the design of new, more potent derivatives, computational methods are widely employed. Quantitative Structure-Activity Relationship (QSAR) analysis is a key in silico technique that aims to build mathematical models correlating the chemical structures of compounds with their biological activities. researchgate.net
For coumarin derivatives, various computational approaches have been utilized. Docking calculations and molecular dynamics (MD) simulations have been performed to better understand the binding modes and selectivity of C-7 substituted coumarins as MAO inhibitors. nih.gov These methods provide a three-dimensional visualization of how the ligand interacts with the active site of the enzyme, helping to explain why certain substitutions lead to enhanced potency or selectivity.
Quantum chemical studies, such as those using Density Functional Theory (DFT), are used to optimize the geometry of coumarin derivatives and calculate their quantum-chemical properties. researchgate.netresearchgate.net These calculated descriptors (e.g., electronic properties, molecular shape) can then be used to develop robust QSAR models. More advanced techniques like descriptor-based QSAR, 3D-pharmacophore modeling, and Hologram QSAR (HQSAR) have been successfully applied to series of coumarin derivatives. researchgate.net These models help to identify the essential molecular features and structural fragments that are either beneficial or detrimental to the desired biological activity, thereby providing a rational basis for the design of novel compounds with improved efficacy. researchgate.net
| Computational Method | Application in Coumarin Research | Insight Provided |
|---|---|---|
| Docking & Molecular Dynamics (MD) | Study of selective MAO inhibitors. nih.gov | Understanding of binding modes and SAR profiles. nih.gov |
| Density Functional Theory (DFT) | Optimization of geometry and calculation of quantum-chemical properties. researchgate.net | Provides descriptors for QSAR models. researchgate.net |
| QSAR / 3D-Pharmacophore / HQSAR | Modeling of coumarin derivatives to predict activity. researchgate.net | Identifies key molecular features for interaction and activity. researchgate.net |
Mechanistic Investigations of Biological Actions at a Molecular Level
Elucidation of Enzyme Inhibition Mechanisms
A significant aspect of the biological activity of 4-methyl-2-oxo-2H-chromen-7-yl derivatives is their ability to inhibit various enzymes. The introduction of a phenylcarbamate moiety to the 7-hydroxy-4-methylcoumarin template has been shown to potently inhibit acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BuChE). This suggests that the carbamate (B1207046) group plays a crucial role in the binding and inhibition of these enzymes, which are key targets in the management of neurodegenerative diseases. One such derivative, 4-methyl-2-oxo-2H-chromen-7-yl (2-nitrophenyl)carbamate, displayed particularly potent AChE inhibitory activity with an IC50 value of 13.5 ± 1.7 nM.
In addition to cholinesterases, these derivatives have been shown to inhibit other enzymes involved in inflammatory processes. Derivatives bearing a catechol group have been found to suppress the activity of elastase and myeloperoxidase (MPO). The inhibition of these enzymes, which are released by neutrophils, can help to mitigate tissue damage during inflammation. The presence of free dihydroxyl groups on the coumarin (B35378) ring appears to be a determining factor for the inhibition of MPO and elastase activity.
Furthermore, 7-hydroxy-4-methylcoumarin is a known inhibitor of xanthine (B1682287) oxidase. The mechanism of inhibition is thought to be competitive, where the coumarin derivative competes with the natural substrate for the active site of the enzyme.
Table 2: Enzyme Inhibition by 4-Methyl-2-oxo-2H-chromen-7-yl Derivatives | Derivative | Target Enzyme | IC50 Value | Reference | |---|---|---|---| | 4-methyl-2-oxo-2H-chromen-7-yl (2-nitrophenyl)carbamate | Acetylcholinesterase (AChE) | 13.5 ± 1.7 nM | | | Phenylcarbamate substituted coumarins (general) | Butyrylcholinesterase (BuChE) | - | | | 6,7-dihydroxy-4-methylcoumarin | Elastase | - | | | 7,8-dihydroxy-4-methylcoumarin (B1670369) | Elastase | - | | | 6,7-dihydroxy-4-methylcoumarin | Myeloperoxidase (MPO) | - | | | 7,8-dihydroxy-4-methylcoumarin | Myeloperoxidase (MPO) | | | 7-hydroxy-4-methylcoumarin | Xanthine Oxidase | - | |
Cellular Pathway Modulation by Coumarin Derivatives
The biological effects of coumarin derivatives are often a result of their ability to modulate specific cellular signaling pathways. As mentioned earlier, 6,7- and 7,8-dihydroxy-4-methylcoumarins inhibit the protein kinase C (PKC)-mediated signaling pathway in human neutrophils. This inhibition prevents the generation of reactive oxygen species, a key function of activated neutrophils in the inflammatory response.
In a different cellular context, 7-hydroxy-4-methylcoumarin (7H-4M) has been shown to activate melanogenesis by modulating multiple signaling pathways in B16-F10 melanoma cells. It upregulates the cAMP-dependent protein kinase (PKA)/cAMP response element-binding protein (CREB) signaling pathway, which in turn activates the transcription of melanogenesis-related proteins. Concurrently, 7H-4M downregulates the extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase-3β (GSK-3β) cascades, while upregulating the JNK and p38 signaling pathways.
Another derivative, 7,8-dimethoxy-4-methylcoumarin (DMMC), has been found to induce the activation of the mitogen-activated protein kinase (MAPK) signaling pathway through the phosphorylation of C-Jun N-terminal kinase (JNK). This activation leads to increased melanin (B1238610) production. Interestingly, DMMC was also observed to decrease the phosphorylation of protein kinase B (Akt). These findings demonstrate the intricate and often cell-type-specific manner in which coumarin derivatives can modulate cellular signaling.
Theoretical Studies on Mechanisms of Action
Theoretical studies, such as those employing Density Functional Theory (DFT), provide valuable insights into the structural and electronic properties of coumarin derivatives, which can help to explain their mechanisms of action at a molecular level. For instance, molecular orbital calculations can define the spatial properties of frontier orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and interaction of these molecules with biological targets.
The crystal structures of several related coumarin derivatives have been determined, revealing details about their molecular geometry. For example, in 4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate, the coumarin ring system is nearly planar. The dihedral angle between the coumarin ring and other parts of the molecule can influence how the molecule fits into the binding pocket of a receptor or enzyme. These structural details are fundamental for computational docking studies that aim to predict the binding modes of these ligands to their protein targets.
Advanced Analytical Research Methods for 4 Methyl 2 Oxo 2h Chromen 7 Yl Valerate and Its Derivatives
Chromatographic Techniques for Isolation, Purification, and Quantitative Analysis in Research (e.g., HPLC, GC-MS)
Chromatographic methods are indispensable tools in the research and development of coumarin (B35378) derivatives, enabling the separation of target molecules from reaction mixtures and their subsequent quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of coumarin esters. researchgate.net Due to the chromophore in the coumarin structure, UV detection is commonly employed, with detection wavelengths often set between 300-330 nm. researchgate.net For separation, reversed-phase columns, particularly octadecylsilyl (C18) stationary phases, are frequently selected. researchgate.net Gradient elution using mobile phases such as methanol/water or acetonitrile/water, often with an acid modifier like acetic or formic acid, allows for the effective separation of various coumarin derivatives. researchgate.netoup.comnih.gov When coupled with tandem mass spectrometry (LC-MS/MS), HPLC offers exceptional sensitivity and selectivity, making it a powerful tool for quantitative analysis in intricate matrices. nih.govchromatographyonline.com This combination is particularly advantageous for its ability to provide structural confirmation while quantifying low concentrations of the analyte. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another vital technique, especially for the analysis of volatile or semi-volatile coumarin derivatives. benthamopen.comnih.gov GC-MS provides excellent separation and definitive identification based on the mass spectrum and fragmentation patterns of the analyte. benthamopen.com The electron ionization (EI) mass spectra of coumarins typically show a prominent molecular ion peak and characteristic fragmentation, such as the loss of a CO molecule, which aids in structural confirmation. benthamopen.com While some coumarins can be analyzed directly, others may require derivatization to increase their volatility and thermal stability for GC analysis. mdpi.com The selected-ion monitoring (SIM) mode in GC-MS enhances sensitivity and is suitable for the quantitative determination of specific coumarins in complex mixtures. nih.gov
For purification purposes, especially after synthesis, flash column chromatography is a standard and effective method. This technique uses a stationary phase like silica gel and a suitable eluent, such as dichloromethane, to isolate the desired compound from byproducts and unreacted starting materials.
Table 1: Comparison of Chromatographic Methods for Coumarin Analysis
| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Common Detector | Primary Application |
|---|---|---|---|---|
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water (Gradient) | UV, Photodiode Array (PDA), Mass Spectrometry (MS) | Quantitative analysis, Purity assessment |
| GC-MS | HP-5MS (or similar) | Helium | Mass Spectrometer (EI source) | Identification, Structural elucidation, Quantification |
| Flash Chromatography | Silica Gel | Dichloromethane, Ethyl Acetate/Hexane mixtures | N/A (collection of fractions) | Purification post-synthesis |
Integration of Spectroscopic and Spectrometric Techniques for Comprehensive Characterization in Novel Compound Research
The unambiguous structural elucidation of novel compounds like 4-methyl-2-oxo-2H-chromen-7-yl valerate (B167501) requires the integration of multiple spectroscopic and spectrometric techniques. This correlative approach ensures a comprehensive characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy is fundamental for determining the carbon-hydrogen framework.
1H NMR provides information on the number, environment, and connectivity of protons. For a 4-methylcoumarin (B1582148) ester, one would expect to see characteristic signals for the methyl group, the vinylic proton on the pyrone ring, and the aromatic protons on the benzene (B151609) ring, in addition to signals from the valerate ester chain.
13C NMR reveals the number of unique carbon atoms and their chemical environments (e.g., C=O, C=C, C-O, CH3).
Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is used to determine the precise molecular weight and elemental formula of a compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information, corroborating data from NMR.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. For 4-methyl-2-oxo-2H-chromen-7-yl valerate, characteristic absorption bands would confirm the presence of the ester carbonyl (C=O) and the lactone carbonyl groups, as well as C=C bonds of the aromatic and pyrone rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the conjugated coumarin system. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore.
The following table presents representative spectroscopic data for a closely related derivative, 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate (B1194179), which illustrates the type of data obtained during characterization.
Table 2: Representative Spectroscopic and Spectrometric Data for a 4-Methylcoumarin Derivative (Benzenesulfonate Ester)
| Technique | Observation | Interpretation |
|---|---|---|
| 1H NMR | δ (ppm) = 2.39 (s, 3H, CH3), 6.41 (s, 1H, H-3), 7.06 (dd, 1H, H-6), 7.12 (d, 1H, H-8), 7.78 (d, 1H, H-5), 7.69-7.92 (m, 5H, Phenyl) | Confirms the presence of the 4-methyl group, coumarin ring protons, and the benzenesulfonate aromatic protons. |
| 13C NMR | δ (ppm) = 18.1 (CH3), 110.3-159.2 (Coumarin carbons), 128.3-135.4 (Phenyl carbons) | Details the carbon skeleton of the entire molecule. |
| HRMS (ESI+) | m/z [M+H]+ calculated for C16H13O5S+: 317.0478; found: 317.0487 | Confirms the elemental composition and molecular weight. |
| IR (cm-1) | 1734 (C=O, lactone), 1365/1192 (S=O, sulfonate) | Identifies key functional groups, confirming esterification. |
| UV-Vis (λmax) | 322 nm | Corresponds to π → π* and n → π* transitions in the conjugated coumarin system. |
Data sourced from a study on 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate to illustrate the analytical characterization process.
Application of Advanced Detection and Quantification Methods in Biological Matrices for Preclinical Research
In preclinical research, determining the concentration of a compound and its metabolites in biological matrices like plasma is essential for pharmacokinetic studies. For coumarin derivatives, LC-MS/MS has become the method of choice due to its superior sensitivity, specificity, and speed. oup.comnih.govnih.gov
The typical workflow for analyzing a compound like this compound in plasma involves several key steps:
Sample Preparation: This is a critical step to remove proteins and other interfering substances. Common techniques include protein precipitation with a solvent like methanol or acetonitrile, or solid-phase extraction (SPE). oup.comnih.gov SPE can offer a cleaner extract, improving method robustness and reducing matrix effects. oup.com An internal standard is added prior to extraction to correct for variability during sample processing and analysis. nih.gov
Chromatographic Separation: A rapid HPLC separation is performed, typically on a C18 column, to resolve the analyte from endogenous plasma components. oup.com
Detection and Quantification: Tandem mass spectrometry is used for detection, operating in multiple reaction monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented, and a specific product ion is monitored. This process is highly selective and significantly reduces background noise, allowing for very low limits of detection (LOD) and quantification (LOQ), often in the low µg/L range. oup.comnih.govnih.gov
Method validation is performed to ensure reliability, assessing parameters such as linearity, accuracy, precision (intra- and inter-day), recovery, and stability under various conditions. nih.gov
Table 3: Key Parameters in Bioanalytical Method for Coumarin Quantification in Plasma via LC-MS/MS
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Sample Preparation | Protein Precipitation or Solid-Phase Extraction (SPE) | High and consistent recovery (>85%) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio >10; Accuracy within ±20%; Precision <20% CV |
| Linearity | The range over which the instrument response is proportional to the analyte concentration. | Correlation coefficient (r2) ≥ 0.99 |
| Accuracy | Closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | The degree of scatter between a series of measurements. | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) |
| Matrix Effect | The influence of co-eluting, interfering substances on the ionization of the analyte. | Should be minimal and consistent across samples. |
This robust bioanalytical approach enables the accurate determination of the pharmacokinetic profiles of novel coumarin esters, providing crucial data for their preclinical development.
Future Research Directions and Potential Applications in Chemical Biology and Drug Discovery
Rational Design and Synthesis of Novel 4-Methyl-2-oxo-2H-chromen-7-yl Valerate (B167501) Analogues with Enhanced Selectivity
The rational design of novel analogues based on the 4-methyl-2-oxo-2H-chromen-7-yl core is a primary focus of current research, aiming to enhance the selectivity and efficacy of these compounds for specific biological targets. A key strategy involves the hybridization of the coumarin (B35378) scaffold with other pharmacologically active moieties. nih.govrsc.org This approach seeks to create synergistic effects or to direct the molecule to a particular cellular component or pathway. For instance, the combination of the coumarin nucleus with a thiazole (B1198619) ring has been explored to develop potent anticancer agents that act as Hsp90 inhibitors. nih.govrsc.org Similarly, creating hybrids of coumarin and artemisinin (B1665778) has been investigated as a strategy to induce oxidative stress in cancer cells. nih.govrsc.org
Structure-activity relationship (SAR) studies are fundamental to this rational design process. Research on 4-methylcoumarin (B1582148) derivatives has shown that even minor structural modifications can significantly impact their biological activity. nih.gov For example, the position and nature of substituents on the coumarin ring can dramatically alter the compound's inhibitory potential against various enzymes. nih.gov The synthesis of a series of substituted 4-methyl-2-oxo-2H-chromen-7-yl phenylcarbamates demonstrated that the addition of the phenylcarbamate moiety significantly enhanced acetylcholinesterase (AChE) inhibitory activity compared to the parent 7-hydroxy-4-methylcoumarin. nih.gov
The synthesis of these novel analogues often employs established chemical reactions, such as O-acylation and O-sulfonylation of the 7-hydroxy group, to introduce diverse functionalities. mdpi.commdpi.com For example, the reaction of 7-hydroxy-4-methylcoumarin with various reagents can yield esters, ethers, and other derivatives, providing a library of compounds for biological screening. mdpi.commdpi.comresearchgate.netijpcbs.com
Exploration of Undiscovered Biological Targets and Pharmacological Activities for the Scaffold
The 4-methyl-2-oxo-2H-chromen-7-yl scaffold has already been associated with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects. nih.govnih.govnih.gov However, the full therapeutic potential of this structural class is likely yet to be realized. Future research will undoubtedly focus on identifying novel biological targets and exploring previously uncharacterised pharmacological properties.
Recent studies have demonstrated the potential of 4-methylcoumarin derivatives to modulate the activity of various enzymes. For instance, certain derivatives have been identified as potent inhibitors of α-glucosidase, β-glucuronidase, and carbonic anhydrase, suggesting potential applications in the management of diabetes and other metabolic disorders, as well as in cancer therapy. nih.govfrontiersin.org The discovery that some 4-methylcoumarin derivatives can inhibit human neutrophil oxidative metabolism and elastase activity points towards their potential use in treating inflammatory diseases mediated by neutrophil activation. nih.gov
Furthermore, the investigation of coumarin-chalcone hybrids has revealed significant α-glucosidase inhibitory activity, superior to the parent compounds, highlighting the power of molecular hybridization in discovering new activities. frontiersin.org The exploration of these and other hybrid structures against a wider array of biological targets is a promising avenue for future research.
Development of Advanced Research Methodologies for Coumarin-Based Compound Evaluation
The evaluation of novel coumarin-based compounds necessitates the use and development of sophisticated research methodologies. In silico tools are becoming increasingly integral to the drug discovery process, allowing for the prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of new analogues before their synthesis. jmchemsci.comtandfonline.com Molecular docking studies are also crucial for understanding the binding interactions between coumarin derivatives and their biological targets at the molecular level, which can guide the rational design of more potent and selective inhibitors. nih.govtandfonline.com
In the laboratory, a variety of assays are employed to characterize the biological activity of these compounds. For assessing anticancer activity, the MTT reduction assay is commonly used to determine the cytotoxic effects of the compounds on various cancer cell lines. nih.gov To evaluate antioxidant potential, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method. nih.gov
The structural elucidation of newly synthesized compounds relies on a suite of spectroscopic and spectrometric techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). mdpi.comresearchgate.net For chiral compounds, X-ray crystallography can be used to determine the absolute stereochemistry and to visualize the three-dimensional structure of the molecule, providing invaluable insights into its interaction with biological macromolecules. nih.govnih.gov
Contributions to Theoretical Frameworks for Drug Design Based on the 4-Methyl-2-oxo-2H-chromen-7-yl Core
The extensive research into the synthesis and biological evaluation of derivatives of the 4-methyl-2-oxo-2H-chromen-7-yl core provides a rich dataset for the development of theoretical frameworks for drug design. By systematically analyzing the structure-activity relationships (SAR) of a large number of analogues, researchers can build predictive models that correlate specific structural features with desired pharmacological effects.
For example, studies on 4-methylcoumarin derivatives as anticancer agents have revealed that the presence of certain substituents, such as a long alkyl chain at the C3 position of 7,8-dihydroxy-4-methylcoumarins, can significantly enhance cytotoxic activity. nih.gov Similarly, the observation that the introduction of a phenylcarbamate moiety at the 7-position dramatically increases acetylcholinesterase inhibitory activity provides a clear design principle for developing new anti-amnesic agents. nih.gov
These empirical findings contribute to a deeper understanding of the molecular determinants of biological activity. This knowledge, in turn, informs the development of computational models and theoretical frameworks that can guide the future design of more effective and selective drugs based on the versatile 4-methyl-2-oxo-2H-chromen-7-yl scaffold.
Q & A
Q. What are the recommended synthetic routes for 4-methyl-2-oxo-2H-chromen-7-yl valerate, and how can reaction conditions be optimized?
The synthesis typically involves esterification of 4-methyl-2-oxo-2H-chromen-7-ol with valeric acid derivatives. Key steps include:
- Coupling agents : Use DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to activate the carboxylic acid group of valeric acid .
- Solvent selection : Anhydrous dichloromethane or THF under nitrogen atmosphere minimizes side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol yields high-purity product. Optimization studies suggest that maintaining a 1:1.2 molar ratio of chromenol to valeric acid derivative maximizes yield (~75–80%) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
- 1H NMR : Key signals include the valerate methylene protons (δ 0.9–1.3 ppm, triplet), chromen-4-one carbonyl (δ 6.1–6.3 ppm, singlet), and aromatic protons (δ 7.2–7.8 ppm, multiplet) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 318.12 (C₁₇H₁₈O₅) with fragmentation patterns matching the ester linkage cleavage .
- FT-IR : Strong absorption bands at 1740–1760 cm⁻¹ (ester C=O) and 1650–1680 cm⁻¹ (chromen-4-one C=O) validate the structure .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. For biological assays:
- Stock solutions : Prepare in DMSO (10 mM) and dilute in PBS (final DMSO <0.1%) to avoid cytotoxicity .
- Crystallization : Ethanol/water mixtures (7:3 v/v) at 4°C yield crystals suitable for X-ray diffraction .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution datasets. SHELXT (intrinsic phasing) and SHELXL (refinement) are recommended for solving and refining structures .
- Key parameters : Analyze torsion angles (e.g., ester linkage: 170–175°) and hydrogen-bonding networks (e.g., C=O⋯H-O interactions) to confirm regiochemistry and packing motifs .
Q. What methodologies are used to investigate the structure-activity relationship (SAR) of this compound in pharmacological studies?
- Bioisosteric replacement : Substitute the valerate group with other acyl chains (e.g., acetate, propionate) to assess ester chain length effects on anti-inflammatory activity .
- Molecular docking : Use AutoDock Vina to model interactions with COX-2 or caspase-3, correlating binding scores (ΔG ≤ −8 kcal/mol) with experimental IC₅₀ values .
- In vitro assays : Measure inhibition of LPS-induced IL-6 secretion in RAW 264.7 macrophages (IC₅₀ ~ 12–15 µM) .
Q. How can conflicting data on biological activity be resolved?
- Case example : Discrepancies in antioxidant activity (e.g., DPPH assay vs. FRAP) may arise from assay conditions. Standardize protocols:
- DPPH : Use 100 µM compound in methanol, measure absorbance at 517 nm after 30 min .
- Cell-based assays : Include NAC (N-acetylcysteine) as a positive control to validate ROS-scavenging mechanisms .
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare replicate experiments (n ≥ 3) .
Methodological Challenges
Q. What strategies mitigate degradation during long-term storage of this compound?
Q. How are computational models validated for predicting physicochemical properties?
- LogP calculation : Compare experimental (shake-flask method, LogP ~2.8) with computational (ChemAxon, MarvinSuite) results. Discrepancies >0.5 units suggest model recalibration .
- ADMET prediction : Use SwissADME to assess bioavailability (TPSA >70 Ų indicates poor absorption) and refine synthetic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
